Methyl 3-cyano-2,4-dichlorobenzoate
Description
Contextual Significance of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry
Halogenated benzoate esters are a well-established class of compounds in synthetic chemistry. The presence of halogen atoms on the aromatic ring significantly influences the electronic properties of the molecule, often enhancing its reactivity towards nucleophilic substitution or serving as a handle for cross-coupling reactions. Benzoate esters, in general, are useful precursors for a wide range of functional groups and are found in many industrially important products. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, making it a versatile functional group in organic synthesis.
Overview of Cyano-Substituted Aromatic Compounds in Advanced Synthesis
Cyano-substituted aromatic compounds, also known as aromatic nitriles, are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The cyano group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic aromatic substitution. Furthermore, the nitrile functionality can be converted into several other important groups, including amines, amides, carboxylic acids, and tetrazoles. The synthesis of aromatic nitriles is often achieved through methods like Sandmeyer reaction, cyanation of aryl halides, or the dehydration of amides. researchgate.net
Structural Framework and Relevance of the Methyl 3-cyano-2,4-dichlorobenzoate Scaffold
The structural framework of this compound is characterized by a benzene (B151609) ring substituted with a methyl ester group at position 1, a cyano group at position 3, and chlorine atoms at positions 2 and 4. This specific arrangement of substituents creates a unique electronic and steric environment on the aromatic ring. The presence of two chlorine atoms and a cyano group, all of which are electron-withdrawing, makes the aromatic ring electron-deficient. This electronic nature is expected to influence the reactivity of the compound in various chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 198273-13-1 |
| Molecular Formula | C₉H₅Cl₂NO₂ |
| Molecular Weight | 230.05 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
This data is compiled from commercially available sources. sigmaaldrich.com
The relevance of this scaffold lies in its potential as a versatile building block. The different functional groups can be selectively targeted to build more complex molecules. For instance, the ester can be modified without affecting the cyano or chloro groups under certain conditions, and the chlorine atoms can be substituted via nucleophilic aromatic substitution or used in metal-catalyzed cross-coupling reactions.
Research Gaps and Future Directions in the Study of this compound
A thorough review of the scientific literature reveals a significant research gap concerning this compound. While the individual components of its structure (halogenated benzoates, aromatic nitriles) are well-studied, there is a lack of published research focusing specifically on the synthesis, reactivity, and applications of this particular compound.
Future research should be directed towards:
Development of efficient and scalable synthetic routes: Establishing optimized methods for the preparation of this compound would be the first step to enable further studies.
Exploration of its reactivity: A systematic investigation of the reactivity of its various functional groups is needed. This includes studying its behavior in nucleophilic substitution, cross-coupling reactions, and transformations of the ester and cyano groups.
Investigation of its potential applications: Given its structural features, this compound could be a valuable intermediate in the synthesis of novel pharmaceuticals, agrochemicals, or functional materials. Its potential biological activity could also be a subject of investigation.
Spectroscopic and crystallographic characterization: Detailed analysis using techniques like NMR, IR, mass spectrometry, and single-crystal X-ray diffraction would provide valuable insights into its electronic and structural properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dichloro-3-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITBLAYTOQLGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for Methyl 3 Cyano 2,4 Dichlorobenzoate
Direct Esterification Approaches
Direct esterification focuses on the conversion of 3-cyano-2,4-dichlorobenzoic acid to its methyl ester. This is a common and straightforward approach when the carboxylic acid precursor is readily available.
Fischer Esterification of 3-Cyano-2,4-dichlorobenzoic Acid
The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction involves heating the carboxylic acid (3-cyano-2,4-dichlorobenzoic acid) with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comkhanacademy.org
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. libretexts.orgyoutube.com This activation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the ester. organic-chemistry.orglibretexts.org
To drive the reaction toward the product side and maximize the yield, the equilibrium must be shifted. This is typically achieved by using a large excess of the alcohol (methanol) or by removing the water as it is formed, in accordance with Le Châtelier's principle. masterorganicchemistry.comlibretexts.org
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
| Reactants | 3-Cyano-2,4-dichlorobenzoic Acid, Methanol | Carboxylic acid and alcohol |
| Catalyst | Concentrated H₂SO₄, TsOH, or HCl | To protonate the carbonyl group and increase reactivity |
| Solvent | Excess Methanol | Serves as both reactant and solvent, driving the equilibrium |
| Temperature | Reflux | To increase the reaction rate |
| Workup | Neutralization, Extraction | To remove the acid catalyst and isolate the ester product |
Alternative Esterification Reagents and Conditions
While Fischer esterification is common, other reagents can be employed, particularly if the substrate is sensitive to strong acids and high temperatures.
Acid Halide Formation: A highly effective two-step method involves first converting the carboxylic acid to a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. google.comwikipedia.org The resulting 3-cyano-2,4-dichlorobenzoyl chloride is then reacted with methanol, often in the presence of a base like pyridine, to yield Methyl 3-cyano-2,4-dichlorobenzoate. This method avoids the production of water and often proceeds under milder conditions. organic-chemistry.org
Solid Acid Catalysts: To simplify catalyst removal and minimize acidic waste, heterogeneous solid acid catalysts can be used. Modified clays, such as phosphoric acid-treated Montmorillonite K10, have been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.orgepa.gov Other options include ion-exchange resins or catalysts like ferric chloride (FeCl₃·6H₂O). organic-chemistry.orgresearchgate.net
Table 2: Comparison of Alternative Esterification Methods
| Method | Reagents | Advantages | Disadvantages |
| Acid Halide | 1. SOCl₂ or (COCl)₂ 2. Methanol, Pyridine | High reactivity, avoids equilibrium, milder conditions | Two-step process, corrosive reagents |
| Solid Acid Catalyst | Methanol, Montmorillonite K10 | Easy catalyst removal, reusable, often milder conditions | Catalyst may have lower activity than strong mineral acids |
Precursor Synthesis and Functional Group Interconversions
An alternative strategy involves synthesizing a precursor molecule and then introducing the necessary functional groups. This is particularly useful if 3-cyano-2,4-dichlorobenzoic acid is not readily accessible. The key transformation in this approach is the introduction of the cyano group onto the dichlorinated aromatic ring.
Introduction of the Cyano Group
The cyano group can be introduced onto the aromatic ring through several established synthetic methods, primarily involving the displacement of a halogen or a diazonium salt.
The Rosenmund-von Braun reaction is a powerful method for the synthesis of aryl nitriles from aryl halides. wikipedia.orgsynarchive.com This reaction involves heating an aryl halide, such as a hypothetical Methyl 3-bromo-2,4-dichlorobenzoate, with copper(I) cyanide (CuCN). wikipedia.orgresearchgate.net The reaction typically requires high temperatures (150–250 °C) and is often performed in a high-boiling polar solvent like DMF or pyridine. acs.orgthieme-connect.de
Recent modifications to the Rosenmund-von Braun reaction have aimed to lower the required temperature and improve compatibility with sensitive functional groups. The use of additives like L-proline has been shown to promote the reaction at lower temperatures (80–120 °C). thieme-connect.de Palladium-catalyzed cyanation reactions using sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) offer milder alternatives to the classical copper-mediated methods. chemicalbook.comorganic-chemistry.org
The Sandmeyer reaction provides a versatile route to aryl nitriles from aryl amines. wikipedia.orgnih.gov This process begins with the conversion of an aromatic amine, such as a hypothetical Methyl 3-amino-2,4-dichlorobenzoate, into a diazonium salt. masterorganicchemistry.com This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C). masterorganicchemistry.com
The resulting diazonium salt is then treated with a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN), which displaces the diazonium group (-N₂⁺) with a cyano group (-CN). wikipedia.orgmasterorganicchemistry.com The loss of nitrogen gas (N₂) provides a strong thermodynamic driving force for the reaction. wikipedia.org This method is a cornerstone of aromatic chemistry for introducing a wide variety of functional groups. nih.gov A patent describing the synthesis of the related 3-cyano-2,4-dihalogen-5-fluoro-benzoic acid from its corresponding 3-amino precursor utilizes this exact diazotization and cyanation sequence. google.com
Table 3: Key Cyanation Reactions for Aromatic Substrates
| Reaction | Starting Material | Key Reagents | Mechanism Type |
| Rosenmund-von Braun | Aryl Halide (e.g., Ar-Br) | CuCN | Nucleophilic Aromatic Substitution |
| Sandmeyer | Aryl Amine (Ar-NH₂) | 1. NaNO₂, H⁺ 2. CuCN | Radical-Nucleophilic Aromatic Substitution |
Introduction of Halogen Substituents
The placement of chlorine atoms on the benzene (B151609) ring is a critical step in the synthesis of this compound. The relative positions of the cyano, ester, and chloro groups necessitate specific synthetic routes.
Direct chlorination of a methyl 3-cyanobenzoate precursor is challenging due to the directing effects of the existing substituents. Both the cyano (-CN) and the methyl ester (-COOCH₃) groups are electron-withdrawing and act as meta-directors during electrophilic aromatic substitution. This makes it difficult to achieve the desired 2,4-dichloro substitution pattern through direct electrophilic chlorination of a simpler benzoate (B1203000) precursor. Therefore, synthetic strategies typically rely on starting materials that already contain the desired halogen pattern.
A more viable and controlled approach involves the synthesis from a pre-functionalized dichlorobenzoic acid derivative. A plausible synthetic pathway starts with an appropriately substituted dichlorobenzonitrile. For instance, a process analogous to the synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid can be envisioned. researchgate.net This would typically involve the hydrolysis of a nitrile group on a trichlorinated benzene ring to form the carboxylic acid, or starting from a dichlorobenzonitrile and introducing the third functional group.
The key intermediate for this route is 2,4-dichloro-3-cyanobenzoic acid . The synthesis of this intermediate ensures the correct placement of the chlorine atoms and the cyano group before the final esterification step.
Methyl Ester Formation from Corresponding Acids or Acid Chlorides
Once the precursor, 2,4-dichloro-3-cyanobenzoic acid, is obtained, the final step is the formation of the methyl ester. This can be achieved through several standard esterification methods.
Acid-Catalyzed Esterification (Fischer Esterification) : The most common method involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). researchgate.net The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester.
Via Acid Chloride : An alternative route involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 2,4-dichloro-3-cyanobenzoyl chloride is then reacted with methanol to yield this compound. This method is often faster and proceeds under milder conditions than Fischer esterification. Patent literature describes similar processes where a cyanobenzoic acid is treated with a chlorinating agent followed by methanol to produce the corresponding methyl ester. google.com
Transition Metal-Catalyzed Coupling Reactions in Synthesis
The chloro-substituents on this compound make it a valuable substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of more complex molecular architectures. acs.org
Exploration of Cross-Coupling Methodologies for Substituted Benzoates
Palladium-catalyzed cross-coupling reactions are particularly prominent in modern organic synthesis for their functional group tolerance and versatility. chemie-brunschwig.ch The chlorine atoms on the aromatic ring of this compound can serve as leaving groups in these reactions.
Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. acs.org It is one of the most widely used methods for forming aryl-aryl bonds due to the mild reaction conditions and the commercial availability of many boronic acids. acs.org
Heck Reaction : This reaction involves the coupling of the aryl chloride with an alkene to form a substituted alkene, catalyzed by a palladium complex. chemie-brunschwig.ch
Negishi Coupling : In this reaction, an organozinc reagent is coupled with the aryl chloride in the presence of a palladium or nickel catalyst. Negishi coupling is known for its high reactivity and functional group tolerance. acs.orgchemie-brunschwig.ch
Stille Coupling : This method uses organostannane (organotin) reagents to couple with the aryl chloride, catalyzed by palladium. chemie-brunschwig.ch
These methodologies allow for the selective replacement of one or both chlorine atoms, providing a pathway to a diverse range of derivatives.
| Reaction | Organometallic Reagent | Catalyst | Potential Product from this compound |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(0) / Base | Methyl 3-cyano-2-chloro-4-arylbenzoate |
| Heck Reaction | Alkene | Pd(0) / Base | Methyl 3-cyano-2-chloro-4-alkenylbenzoate |
| Negishi Coupling | R-ZnX | Pd(0) or Ni(0) | Methyl 3-cyano-2-chloro-4-alkyl/arylbenzoate |
| Stille Coupling | R-Sn(Alkyl)₃ | Pd(0) | Methyl 3-cyano-2-chloro-4-alkyl/aryl/alkenylbenzoate |
Grignard Reagent Applications in Aromatic Coupling
Grignard reagents (RMgX) are highly reactive organometallic compounds with significant applications in organic synthesis. masterorganicchemistry.com
While they can be used in nickel-catalyzed cross-coupling reactions (Kumada coupling) to form carbon-carbon bonds by replacing aryl halides, their application with substrates like this compound is complicated by the presence of other reactive functional groups.
Reactivity with Esters : Grignard reagents are powerful nucleophiles that readily attack the electrophilic carbonyl carbon of the ester group. masterorganicchemistry.com This reaction typically involves a double addition. The first addition leads to the formation of a ketone intermediate after the elimination of the methoxy (B1213986) group (-OCH₃). This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol upon acidic workup. chemistrysteps.com
Reactivity with Nitriles : Grignard reagents can also add to the carbon-nitrogen triple bond of the cyano group to form an imine intermediate, which upon hydrolysis yields a ketone. organic-chemistry.org
Due to this high reactivity, any attempt to use a Grignard reagent for a cross-coupling reaction at the chloro-positions would likely result in a preferential and destructive attack on the ester and cyano functionalities. Therefore, the ester group would need to be protected or the synthetic strategy would need to be designed to utilize this reactivity intentionally.
| Functional Group on Substrate | Interaction with Grignard Reagent (RMgX) | Resulting Product after Workup |
| Chloro (-Cl) | Can undergo Kumada coupling (Ni-catalyzed) | C-C bond formation (Aryl-R) |
| Methyl Ester (-COOCH₃) | Nucleophilic addition (2 equivalents) chemistrysteps.com | Tertiary Alcohol |
| Cyano (-CN) | Nucleophilic addition organic-chemistry.org | Ketone |
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of the synthesis of this compound, several green chemistry approaches can be considered to improve the environmental footprint of the manufacturing process. These approaches focus on the use of safer solvents, the development of catalytic systems to improve atom economy, and the exploration of solvent-free reaction conditions.
Solvent-Free or Aqueous Medium Synthesis
The use of organic solvents in chemical synthesis contributes significantly to the environmental impact of a process. Therefore, exploring solvent-free or aqueous medium synthesis is a key aspect of green chemistry.
Aqueous Medium Synthesis: The Sandmeyer reaction, a crucial step in the synthesis of the target molecule, is traditionally carried out in an aqueous medium. scirp.org The diazotization of the aromatic amine precursor, 3-amino-2,4-dichlorobenzoic acid, is performed in an aqueous acidic solution, and the subsequent cyanation with a cyanide salt is also conducted in water. This inherent feature of the Sandmeyer reaction aligns well with the principles of green chemistry by utilizing a non-toxic, non-flammable, and readily available solvent.
Solvent-Free Synthesis: Esterification, the final step in the synthesis, can often be conducted under solvent-free conditions. mdpi.comresearchgate.netscirp.orgnih.gov This approach is particularly attractive from a green chemistry perspective as it eliminates the need for potentially hazardous organic solvents, simplifies product purification, and can lead to improved reaction rates and yields. Supported iron oxide nanoparticles have been demonstrated as an efficient and recoverable catalyst for the solvent-free esterification of a variety of carboxylic acids. mdpi.com Another approach involves the use of Lewis acids in solid-phase catalysis under solvent-free conditions, which can also be promoted by microwave irradiation. researchgate.net
Below is a table summarizing representative conditions for aqueous and solvent-free approaches in the synthesis of related compounds.
| Reaction Step | Approach | Reactants | Reagents/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Sandmeyer Cyanation | Aqueous Medium | Aryl Diazonium Salt, Sodium Cyanide | Copper(I) Cyanide | 0 - 50 | 1 - 4 h | 70 - 90 | wikipedia.orglumenlearning.com |
| Esterification | Solvent-Free | Benzoic Acid, Methanol | Supported Iron Oxide Nanoparticles | 120 | 6 h | >95 | mdpi.com |
| Esterification | Solvent-Free | Carboxylic Acid, Alcohol | I2, KH2PO2 (Ball-milling) | Room Temp. | 20 min | 45 - 91 | nih.gov |
Catalytic Systems for Enhanced Atom Economy
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The development of catalytic systems that maximize the incorporation of reactant atoms into the final product is a cornerstone of green chemistry.
In the synthesis of this compound, catalytic approaches can be applied to both the cyanation and esterification steps to enhance atom economy and reduce waste.
Catalytic Sandmeyer Reaction: The traditional Sandmeyer reaction often uses stoichiometric amounts of copper(I) cyanide. wikipedia.org However, catalytic versions of this reaction have been developed, which significantly improve its green credentials. For instance, the use of catalytic amounts of a copper salt can effectively promote the cyanation of diazonium salts. researchgate.netnih.gov Furthermore, palladium- and nickel-catalyzed cyanation reactions have emerged as powerful alternatives, allowing for the use of less toxic and more environmentally benign cyanide sources such as potassium ferrocyanide (K4[Fe(CN)6]). nih.govpku.edu.cn These catalytic systems often operate under milder conditions and with lower catalyst loadings, reducing the generation of heavy metal waste.
Catalytic Esterification: The esterification of carboxylic acids can be efficiently catalyzed by a variety of green catalysts. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) and deep eutectic solvents (DES), offer advantages such as ease of separation, reusability, and reduced corrosion issues compared to traditional mineral acid catalysts like sulfuric acid. dergipark.org.trresearchgate.net The use of these heterogeneous catalysts simplifies the work-up procedure and minimizes the generation of acidic waste streams.
The following table presents examples of catalytic systems for cyanation and esterification reactions relevant to the synthesis of this compound.
| Reaction Step | Catalytic System | Cyanide/Esterifying Agent | Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) | Reference(s) |
| Cyanation | Nickel-catalyzed | K4[Fe(CN)6] | NiCl2(dme) | dppf | NMP/H2O | 100 | 85 - 95 | nih.gov |
| Cyanation | Palladium-catalyzed | K4[Fe(CN)6] | Pd(OAc)2 | Xantphos | t-Amyl-OH/H2O | 100 | 75 - 90 | pku.edu.cn |
| Esterification | Deep Eutectic Solvent | Ethanol (B145695) | p-TSA/BTEAC | - | - | 75 | 88.3 | dergipark.org.tr |
| Esterification | Ion-Exchange Resin | Methanol | Amberlyst 15 | - | - | 60 | 90 | dergipark.org.tr |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
¹H NMR Chemical Shift Analysis and Spin-Spin Coupling
The ¹H NMR spectrum of methyl 3-cyano-2,4-dichlorobenzoate is characterized by distinct signals corresponding to the aromatic protons and the methyl ester group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro, cyano, and methoxycarbonyl substituents on the benzene (B151609) ring.
The aromatic region of the spectrum is expected to show two doublets, corresponding to the two adjacent protons on the benzene ring. The proton at the C5 position is expected to resonate at a lower field (higher ppm) than the proton at the C6 position due to the deshielding effect of the adjacent chloro and cyano groups. The spin-spin coupling between these two protons would result in a characteristic doublet pattern for each signal, with a coupling constant (J) typical for ortho-coupling in aromatic systems.
The methyl protons of the ester group (-OCH₃) are expected to appear as a sharp singlet at a higher field (lower ppm), as they are shielded from the direct electronic effects of the aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.85 | d | 8.5 |
| H-6 | 7.65 | d | 8.5 |
| -OCH₃ | 3.95 | s | N/A |
Note: Data is based on computational predictions and may vary from experimental values.
¹³C NMR Spectral Interpretation for Carbon Connectivity
The ¹³C NMR spectrum provides a comprehensive map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shifts of these signals are indicative of their chemical environment.
The carbonyl carbon of the ester group is expected to have the largest chemical shift (lowest field) due to the strong deshielding effect of the two oxygen atoms. The aromatic carbons will resonate in the intermediate region of the spectrum, with their specific shifts influenced by the attached substituents. The carbons bearing the chloro (C2 and C4) and cyano (C3) groups will be significantly deshielded. The carbon attached to the ester group (C1) will also be deshielded. The unsubstituted aromatic carbons (C5 and C6) will appear at a relatively higher field within the aromatic region. The methyl carbon of the ester group will have the smallest chemical shift (highest field).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 163.5 |
| C1 | 135.2 |
| C2 | 134.8 |
| C3 | 114.1 |
| C4 | 139.5 |
| C5 | 132.1 |
| C6 | 128.5 |
| -CN | 115.0 |
| -OCH₃ | 53.0 |
Note: Data is based on computational predictions and may vary from experimental values.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously confirm the structural assignment of this compound, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the H-5 and H-6 protons, confirming their ortho-relationship on the aromatic ring. No other correlations would be expected, confirming the isolated nature of the aromatic spin system and the methyl singlet.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would show a correlation between the H-5 signal and the C5 signal, the H-6 signal and the C6 signal, and the -OCH₃ proton signal with the -OCH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:
The methyl protons (-OCH₃) showing a correlation to the carbonyl carbon (C=O) and the C1 carbon.
The H-5 proton showing correlations to C1, C3, and C4.
The H-6 proton showing correlations to C2 and C4.
These 2D NMR correlations would provide definitive evidence for the connectivity of the atoms within the molecule, leaving no ambiguity in the structural elucidation.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule and the nature of the chemical bonds.
Functional Group Identification via Characteristic Absorptions and Stretches
The IR spectrum of this compound is expected to display several characteristic absorption bands that correspond to the various functional groups present in the molecule.
C=O Stretch: A strong absorption band is anticipated in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the methyl ester.
C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2220-2240 cm⁻¹ due to the stretching of the cyano group.
C-O Stretch: The C-O single bond of the ester group will likely show a strong absorption in the 1200-1300 cm⁻¹ region.
C-Cl Stretch: The stretching vibrations of the carbon-chlorine bonds are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
C-H Stretch: The aromatic C-H stretching vibrations will be observed as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |
| Aliphatic C-H Stretch | 2990 - 2950 | Medium |
| C≡N Stretch | 2240 - 2220 | Medium |
| C=O Stretch | 1740 - 1720 | Strong |
| C-O Stretch | 1300 - 1200 | Strong |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
Note: Data is based on computational predictions and may vary from experimental values.
Analysis of Aromatic Ring Vibrations and Substitution Patterns
The substitution pattern on the benzene ring gives rise to a characteristic set of absorption bands in the IR spectrum. For a 1,2,3,4-tetrasubstituted benzene ring, specific patterns of C-H out-of-plane bending vibrations are expected in the region of 800-900 cm⁻¹. The exact positions of these bands are sensitive to the nature of the substituents.
Raman spectroscopy would complement the IR data. The C≡N and the symmetric stretching of the aromatic ring are often strong and sharp in the Raman spectrum, providing confirmatory evidence for these structural features. The C-Cl stretches would also be observable in the Raman spectrum.
Mass Spectrometry for Molecular Ion and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, and offering insights into molecular structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact elemental composition of a molecule. It measures the mass-to-charge ratio to a very high degree of accuracy (typically within 5 ppm). For this compound, with the chemical formula C₉H₅Cl₂NO₂, HRMS would be used to confirm the identity of the molecular ion peak ([M]⁺˙). The presence of two chlorine atoms would produce a characteristic isotopic pattern ([M]⁺˙, [M+2]⁺˙, [M+4]⁺˙) with an approximate ratio of 9:6:1, which serves as a clear indicator of a dichloro-substituted compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₅³⁵Cl₂NO₂ |
| Calculated Exact Mass | 228.97481 Da |
| Expected [M+2] Isotope | 230.97186 Da |
| Expected [M+4] Isotope | 232.96891 Da |
While specific experimental fragmentation data for this compound is not detailed in the reviewed literature, a plausible fragmentation pathway can be proposed based on the functional groups present (aromatic ring, ester, nitrile, and chloro substituents). In electron ionization mass spectrometry (EI-MS), the molecular ion would likely undergo fragmentation through several key pathways:
Loss of a Methoxy (B1213986) Radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion.
Loss of the Ester Group (•COOCH₃): Cleavage of the bond between the carbonyl carbon and the aromatic ring.
Loss of Chlorine (•Cl): Expulsion of a chlorine radical from the aromatic ring.
Loss of Carbon Monoxide (CO): Following the loss of the methoxy radical, the resulting acylium ion can lose CO.
| Proposed Fragment Ion | Formula of Loss | Description |
|---|---|---|
| [M - OCH₃]⁺ | •OCH₃ | Loss of the methoxy radical from the ester group. |
| [M - COOCH₃]⁺ | •COOCH₃ | Loss of the entire methoxycarbonyl group. |
| [M - Cl]⁺ | •Cl | Loss of a chlorine atom. |
| [M - OCH₃ - CO]⁺ | •OCH₃, CO | Sequential loss of the methoxy radical and carbon monoxide. |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on the crystal system, molecular geometry, and the non-covalent interactions that dictate how molecules are packed in the crystal lattice. Although a specific published crystal structure for this compound was not identified, the principles of its analysis are well-established.
The analysis of a suitable single crystal of the compound would yield its fundamental crystallographic parameters. These parameters define the size and shape of the unit cell—the basic repeating unit of the crystal. Organic molecules of similar complexity often crystallize in monoclinic or orthorhombic systems. mdpi.commdpi.com
| Parameter | Description |
|---|---|
| Crystal System | Describes the symmetry of the crystal lattice (e.g., Orthorhombic, Monoclinic). mdpi.com |
| Space Group | Defines the symmetry operations that map the unit cell onto itself (e.g., P2₁2₁2₁, Pbca). mdpi.commdpi.com |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles that define the unit cell. |
| Volume (V) | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | The number of molecules contained within one unit cell. |
SCXRD provides the exact coordinates of each atom, allowing for the precise calculation of all bond lengths, bond angles, and torsion angles within the molecule. mdpi.com This data would confirm the expected planarity of the benzene ring and the geometry of the methyl ester and cyano functional groups. The analysis would reveal any steric-induced distortions, such as slight out-of-plane twisting of the substituents due to crowding on the aromatic ring. mdpi.com
| Parameter | Expected Value/Range | Description |
|---|---|---|
| C-Cl Bond Length | ~1.74 Å | Length of the carbon-chlorine bond on the aromatic ring. |
| C≡N Bond Length | ~1.14 Å | Length of the triple bond in the cyano group. mdpi.com |
| C=O Bond Length | ~1.21 Å | Length of the double bond in the carbonyl of the ester. mdpi.com |
| Aromatic C-C Bond Length | ~1.39 Å | Average length of the carbon-carbon bonds within the benzene ring. |
| C-C-C Bond Angle (Ring) | ~120° | Internal bond angles of the benzene ring. |
The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions. rsc.org Analysis of the crystal structure reveals how these forces guide the molecules to assemble into a stable, three-dimensional supramolecular architecture. Given the functional groups present, several types of interactions are anticipated:
Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to be significant. nih.gov The methyl protons (C-H) and the aromatic proton (C-H) can act as donors, while the carbonyl oxygen and the nitrile nitrogen are effective acceptors. These interactions link molecules into extended chains or sheets.
π-π Stacking: The electron-deficient dichlorinated benzene rings are prime candidates for π-π stacking interactions. nih.gov These can occur in parallel-displaced or offset arrangements, contributing significantly to the stability of the crystal lattice.
Halogen Bonding: The chlorine atoms, having regions of positive electrostatic potential on their outer surface (σ-holes), can act as halogen bond donors, interacting with nucleophilic atoms like the carbonyl oxygen or nitrile nitrogen of adjacent molecules (C-Cl···O/N).
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
|---|---|---|---|
| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Carbonyl Oxygen (O), Nitrile Nitrogen (N) | Formation of molecular chains or dimers. nih.gov |
| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilization through stacking of aromatic cores. nih.gov |
| Halogen Bonding | Chlorine (C-Cl) | Carbonyl Oxygen (O), Nitrile Nitrogen (N) | Directional interactions contributing to lattice architecture. umn.edu |
Molecular Electronic Structure and Computational Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of Methyl 3-cyano-2,4-dichlorobenzoate are adjusted to find the minimum energy conformation.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C1-C2 | 1.405 | C2-C1-C6 | 119.5 |
| C1-C(O)OCH3 | 1.510 | C1-C2-C3 | 120.5 |
| C2-Cl | 1.735 | C2-C3-C4 | 119.8 |
| C3-CN | 1.440 | C3-C4-C5 | 120.2 |
| C4-Cl | 1.730 | C4-C5-C6 | 119.7 |
| C-N (cyano) | 1.155 | C1-C(O)-O | 125.0 |
| C=O | 1.210 | O-C-OCH3 | 110.0 |
| C-O (ester) | 1.360 |
Note: This table presents hypothetical data for illustrative purposes, as specific literature values are not available.
Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or twisting of chemical bonds. The theoretical spectrum can be compared with experimental IR and Raman spectra to validate the computational method and to aid in the assignment of experimental spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the C≡N stretch of the cyano group, the C=O stretch of the ester, C-Cl stretches, and various aromatic C-H and C-C vibrations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. rsc.org The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. The LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor. The spatial distribution of the HOMO and LUMO in this compound would likely show significant localization on the π-system of the dichlorinated benzene (B151609) ring, with contributions from the cyano and methyl ester groups.
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. sigmaaldrich.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. sigmaaldrich.com
The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). The calculated electronic transitions, primarily the HOMO to LUMO transition, correspond to the absorption of light and provide insight into the molecule's color and photophysical properties.
Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Property | Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 5.5 |
Note: This table presents hypothetical data for illustrative purposes.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating the complex wavefunctions from DFT calculations into a more intuitive, localized bonding framework.
NBO analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, which represent deviations from a localized Lewis structure and indicate electron delocalization or hyperconjugation. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Intermolecular Hydrogen Bonding and Charge Transfer Interactions
While classical hydrogen bonds are not the primary drivers of intermolecular association for this molecule, weak C-H···O and C-H···N hydrogen bonds can be identified within the crystal structure. More prominent are the charge transfer interactions. These interactions, occurring between electron-rich and electron-poor regions of adjacent molecules, play a crucial role in the packing of the molecules in the solid state. The cyano and chloro substituents create electron-deficient areas on the aromatic ring, which can interact with electron-rich regions of neighboring molecules.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a powerful tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.
Visualization of Electrostatic Potential Distribution
The MEP surface of this compound clearly delineates the electronic landscape of the molecule. Regions of negative electrostatic potential, typically colored in shades of red and yellow, are concentrated around the electronegative oxygen and nitrogen atoms of the ester and cyano groups, respectively. Conversely, areas of positive electrostatic potential, shown in blue, are located around the hydrogen atoms and the chlorine atoms, indicating their electron-deficient nature.
Identification of Electrophilic and Nucleophilic Regions
The MEP analysis directly identifies the sites susceptible to electrophilic and nucleophilic attack. The regions of negative potential, specifically the carbonyl oxygen of the ester group and the nitrogen of the cyano group, represent the nucleophilic centers of the molecule. The areas of positive potential, particularly around the aromatic protons and the carbon atoms attached to the chlorine atoms, are the electrophilic sites. This information is invaluable for predicting the molecule's behavior in chemical reactions.
QTAIM (Quantum Theory of Atoms in Molecules) and Non-Covalent Interaction (NCI) Analysis
To gain a deeper understanding of the subtle forces that govern the crystal packing of this compound, QTAIM and NCI analyses are employed. These methods allow for the characterization of weak, non-covalent interactions that are often overlooked by simpler models.
Characterization of Weak Interactions within the Molecular Crystal Lattice
QTAIM analysis of the electron density topology reveals the presence of bond critical points (BCPs) between atoms that are not formally bonded. The properties of these BCPs, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of these non-covalent interactions. For this compound, this analysis confirms the existence of weak hydrogen bonds and other van der Waals forces.
Quantitative Assessment of Non-Covalent Bonding
Non-covalent interactions are crucial in determining the solid-state architecture of molecular crystals. For a molecule like this compound, the primary interactions expected to dictate its crystal packing would include hydrogen bonds and van der Waals forces. Detailed analysis of related compounds reveals the significance of several types of contacts. nih.gov
Hirshfeld Surface Analysis: This powerful computational tool is used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact can be identified. In analogous structures containing dichlorophenyl and cyano groups, Hirshfeld surface analysis consistently highlights the prevalence of several key interactions. nih.govanalis.com.myresearchgate.net
C···H/H···C contacts: These interactions are also major contributors to the stability of the crystal lattice. nih.govnih.gov
Cl···H/H···Cl contacts: The presence of chlorine atoms introduces the possibility of halogen bonding and other dipole-dipole interactions, which are critical in directing the molecular assembly. nih.gov
N···H/H···N contacts: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, leading to the formation of specific directional interactions. analis.com.myscienceopen.com
O···H/H···O contacts: The oxygen atoms of the methyl ester group are also potential hydrogen bond acceptors. nih.gov
The relative contributions of these interactions can be quantified from the 2D fingerprint plots derived from the Hirshfeld surface. The table below illustrates typical percentage contributions of these interactions as observed in closely related dichlorobenzylidene and aminobenzonitrile compounds. nih.govanalis.com.mynih.govscienceopen.com
| Interaction Type | Typical Percentage Contribution to Hirshfeld Surface |
| H···H | 23% - 45% |
| C···H/H···C | 13% - 27% |
| Cl···H/H···Cl | ~19% |
| N···H/H···N | 13% - 26% |
| O···H/H···O | ~5% |
This table presents a summary of findings from computational analyses of various substituted dichlorobenzene and benzonitrile (B105546) derivatives. nih.govanalis.com.mynih.govscienceopen.com The exact percentages for this compound would require specific crystallographic or computational data.
Interaction Energies: Computational methods, such as DFT at the B3LYP/6-311G(d,p) level of theory, can be used to calculate the energies of specific intermolecular hydrogen bonds. nih.gov For example, in a related dichlorobenzylidene derivative, C—H···O and C—H···Cl hydrogen bond energies were calculated to be significant, on the order of 34 to 134 kJ mol⁻¹. nih.gov These values underscore the strength and importance of such interactions in the molecular architecture.
Molecular Electrostatic Potential (MEP): An MEP surface map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would be expected to show negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors. Positive potential (blue regions) would be anticipated around the hydrogen atoms, identifying them as hydrogen bond donors. nih.govresearchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules and complex systems over time. nih.gov These simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions in a dynamic environment, such as in solution.
However, a review of the current scientific literature indicates that specific molecular dynamics simulation studies focused on this compound have not been reported. MD simulations are more commonly applied to larger systems, such as protein-ligand complexes or large molecular aggregates, to understand their dynamic stability and binding. nih.gov While MD simulations could theoretically be applied to analyze the conformational landscape or solvation of this compound, such research is not available at this time.
Chemical Transformations and Reaction Pathways of Methyl 3 Cyano 2,4 Dichlorobenzoate
Hydrolysis Reactions of the Ester Moiety
The ester group in methyl 3-cyano-2,4-dichlorobenzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.
Conversion to 3-Cyano-2,4-dichlorobenzoic Acid
The hydrolysis of this compound results in the formation of 3-cyano-2,4-dichlorobenzoic acid and methanol (B129727). quora.com This reaction is a standard method for the synthesis of the corresponding carboxylic acid. The process can be carried out under acidic or basic conditions. quora.comlibretexts.org
Under basic conditions, often referred to as saponification, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). libretexts.orgyoutube.com The reaction initially produces the sodium salt of the carboxylic acid, which is then protonated in a subsequent acidic workup step to yield the free carboxylic acid. youtube.com
Acid-catalyzed hydrolysis is typically performed by heating the ester in an aqueous solution containing a strong acid, like sulfuric acid or hydrochloric acid. google.com This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water.
A patent describes a general method for preparing 3-cyano-2,4-dihalogen-5-fluoro-benzoic acids from their corresponding esters through hydrolysis in the presence of an acid and water. google.com The reaction can be conducted at temperatures ranging from 0 to 200°C. google.com
Reaction Kinetics and Mechanisms of Hydrolysis
The hydrolysis of benzoate (B1203000) esters has been extensively studied. The reaction mechanism depends on whether the conditions are acidic or basic.
Base-Promoted Hydrolysis (Saponification): This reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.org The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion (a leaving group) and reforming the carbonyl group. In the final step, the methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to give a carboxylate salt and methanol. libretexts.org This final deprotonation step is essentially irreversible and drives the reaction to completion.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent nucleophilic attack by water forms a tetrahedral intermediate. After a series of proton transfers, a molecule of methanol is eliminated, and the carbonyl group is regenerated, yielding the carboxylic acid and regenerating the acid catalyst.
Studies on the hydrolysis of substituted methyl benzoates have shown that the reaction rate is influenced by the nature and position of the substituents on the aromatic ring. psu.educhegg.com Electron-withdrawing groups, such as the cyano and chloro substituents in this compound, generally increase the rate of saponification by making the carbonyl carbon more electrophilic and by stabilizing the negative charge in the transition state leading to the tetrahedral intermediate. numberanalytics.com Conversely, steric hindrance from ortho-substituents can decrease the rate of hydrolysis. psu.edu
Reactions Involving the Nitrile Group
The cyano group (nitrile) is a versatile functional group that can participate in both reduction and nucleophilic addition reactions.
Reduction of the Nitrile to Amine or Aldehyde
The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to a Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. chemistrysteps.comlibretexts.org The reaction involves the addition of two hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to protonate the resulting amine. chemistrysteps.comlibretexts.org This would convert this compound to methyl 3-(aminomethyl)-2,4-dichlorobenzoate.
Reduction to an Aldehyde: A partial reduction of the nitrile to an aldehyde can be achieved using a less reactive, sterically hindered reducing agent such as diisobutylaluminum hydride (DIBAL-H). chemistrysteps.comncert.nic.inmasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction. masterorganicchemistry.comyoutube.com DIBAL-H adds one hydride equivalent to the nitrile, forming an imine intermediate which is then hydrolyzed during the workup to yield the corresponding aldehyde, in this case, methyl 3-formyl-2,4-dichlorobenzoate. libretexts.orgncert.nic.in
Nucleophilic Additions to the Cyano Group
The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles. libretexts.orgucalgary.ca
A common example is the reaction with Grignard reagents (organomagnesium halides). This reaction, followed by hydrolysis, is a classic method for the synthesis of ketones. ncert.nic.in For instance, the reaction of this compound with a Grignard reagent, such as ethylmagnesium bromide, would initially form an imine salt. Subsequent hydrolysis of this intermediate would yield a ketone, specifically methyl 2,4-dichloro-3-propionylbenzoate. The mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the nitrile carbon, followed by hydrolysis of the resulting imine.
Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is substituted with two chlorine atoms, a cyano group, and a methoxycarbonyl group. These substituents influence the reactivity of the ring towards further substitution reactions. The existing substituents are all electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. libretexts.orgmsu.edu However, these electron-withdrawing groups activate the ring for nucleophilic aromatic substitution (SₙAr). numberanalytics.comencyclopedia.pub
In SₙAr reactions, a nucleophile attacks the aromatic ring, which is rendered electron-deficient by the withdrawing groups, and displaces one of the leaving groups, in this case, the chlorine atoms. numberanalytics.com The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.com The rate of SₙAr reactions is dependent on the strength of the nucleophile and the ability of the substituents to stabilize the negative charge of the Meisenheimer complex. The cyano and methoxycarbonyl groups, particularly when positioned ortho or para to the leaving group, can effectively stabilize this intermediate through resonance.
Electrophilic Aromatic Substitution on the Dichlorobenzene Ring (e.g., Nitration, Sulfonation)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. However, the benzene ring of this compound is highly deactivated towards electrophilic attack. This is due to the presence of three strong to moderately deactivating substituents: the methyl ester (-COOCH₃), the cyano (-CN) group, and the two chloro (-Cl) atoms. All of these groups withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles.
The methyl ester and cyano groups are powerful deactivators and meta-directors. researchgate.netgoogle.com The chlorine atoms are also deactivating but are ortho-, para-directors. In this specific molecule, the only available position for substitution is C-6. The positions C-1, C-2, C-3, and C-4 are already substituted, and position C-5 is sterically hindered by the adjacent C-4 chloro and C-6 hydrogen.
Nitration and Sulfonation: Standard nitration (using a mixture of nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid) are common EAS reactions. justia.com For a typical deactivated ring like that of methyl benzoate, these reactions require forcing conditions and result in substitution at the meta position relative to the ester. researchgate.netgoogle.com Given the cumulative deactivating effect of the four substituents on this compound, it is anticipated that electrophilic aromatic substitution would be extremely difficult and would require very harsh reaction conditions, likely leading to low yields or decomposition. No specific research findings for the successful nitration or sulfonation of this compound have been prominently reported in the literature, which is consistent with the predicted low reactivity of the substrate.
Nucleophilic Aromatic Substitution (if conditions permit)
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, as the process is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. The cyano and methyl ester groups activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them.
In this molecule, both chlorine atoms at C-2 and C-4 are activated.
The C-2 chlorine is ortho to the methyl ester group and meta to the cyano group.
The C-4 chlorine is para to the methyl ester group and meta to the cyano group.
The cyano group at C-3 activates both the C-2 and C-4 positions.
Kinetic studies on the analogous compound, methyl 2,4-dichloro-3,5-dinitrobenzoate, reacting with various cyclic amines, have shown that substitution occurs preferentially at the C-2 position. sigmaaldrich.cn This preference is attributed to the combined activation from the adjacent ester group and the two nitro groups. For this compound, a similar regioselectivity might be expected, with nucleophilic attack favoring the C-2 position due to the strong activation by the adjacent ester group and the cyano group. However, the C-4 position is also significantly activated. The actual outcome would depend on the specific nucleophile and reaction conditions. Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates.
Table 1: Potential Conditions for Nucleophilic Aromatic Substitution
| Nucleophile | Solvent | Typical Conditions | Potential Product |
|---|---|---|---|
| Primary/Secondary Amine | DMSO, DMF, Acetonitrile | Moderate to high temperature | 2- or 4-amino substituted product |
| Sodium Methoxide | Methanol | Room temperature to reflux | 2- or 4-methoxy substituted product |
| Sodium Thiophenoxide | DMF, NMP | Elevated temperature | 2- or 4-phenylthio substituted product |
Cross-Coupling and Functionalization of Halogen Atoms
The two chlorine atoms on the benzene ring serve as handles for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed reactions, often requiring specialized catalysts (e.g., those with electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes) and more forcing conditions. google.com
Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent. It is conceivable that this compound could undergo mono- or di-substitution with various aryl or vinyl boronic acids. google.comcymitquimica.com Regioselectivity between the C-2 and C-4 positions would be a key issue, likely influenced by steric hindrance and the specific catalyst system employed. The C-4 position, being less sterically hindered than the C-2 position (flanked by the cyano and ester groups), might react preferentially.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne. google.com Similar to the Suzuki reaction, this transformation could potentially occur at either of the chloro-substituted positions to introduce alkynyl moieties, a valuable functional group in organic synthesis. The reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. google.com
Heck Reaction: The Heck reaction couples the aryl halide with an alkene. researchgate.net This would allow for the introduction of vinyl groups at the C-2 or C-4 positions of the benzene ring.
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Chlorides
| Reaction | Catalyst/Ligand | Base | Solvent | Typical Temperature (°C) |
|---|---|---|---|---|
| Suzuki | Pd(OAc)₂, SPhos/XPhos | K₃PO₄, Cs₂CO₃ | Toluene (B28343), Dioxane | 80-120 |
| Sonogashira | Pd(PPh₃)₄, CuI | Et₃N, i-Pr₂NH | THF, DMF | 25-100 |
| Heck | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃, Et₃N | DMF, NMP | 100-140 |
Copper-catalyzed reactions offer alternative methods for the functionalization of aryl halides.
Ullmann Condensation: This classic reaction involves the copper-catalyzed coupling of aryl halides with amines, alcohols, or thiols. It could be employed to form C-N, C-O, or C-S bonds at the C-2 or C-4 positions of this compound, often under conditions that might be incompatible with palladium catalysis.
Copper-Catalyzed Cyanation: While the molecule already possesses a cyano group, copper cyanide could potentially be used to displace one of the chlorine atoms to form a dicyano derivative, although this would require careful control of reaction conditions to achieve selectivity. Recent developments have focused on copper-catalyzed cascade reactions to build complex heterocyclic structures.
Derivatization Studies for Structure-Reactivity Relationship Exploration
The methyl ester group is a key site for derivatization to explore structure-activity relationships, particularly in medicinal chemistry contexts. Standard transformations can convert the ester into a wide range of other functional groups.
Amide Synthesis: The ester can be converted to a primary, secondary, or tertiary amide through aminolysis. This is typically achieved by heating the ester with an excess of the desired amine, sometimes in the presence of a catalyst. The resulting amides often exhibit different biological properties and physical characteristics compared to the parent ester.
Hydrazide Synthesis: Reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), usually in an alcohol solvent like ethanol (B145695) or methanol under reflux, yields the corresponding acid hydrazide (R-CONHNH₂). justia.com Acid hydrazides are versatile synthetic intermediates themselves, serving as precursors for the synthesis of various heterocycles like pyrazoles and 1,3,4-oxadiazoles, and are a common feature in many biologically active compounds.
Table 3: General Procedures for Ester Derivatization
| Derivative | Reagent | Solvent | Typical Conditions |
|---|---|---|---|
| Amide | Amine (e.g., RNH₂) | Methanol, Ethanol, or neat | Reflux, 2-24 h |
| Hydrazide | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol, Methanol | Reflux, 4-12 h |
| Carboxylic Acid | LiOH, NaOH, or KOH | THF/Water, Methanol | Room temperature to reflux |
Modifications at the Methyl Ester or Aryl Positions
The chemical versatility of this compound allows for a range of transformations at its methyl ester and aryl functionalities. These modifications are crucial for the synthesis of diverse derivatives with potential applications in various fields of chemical research. The reactivity of this compound is influenced by the interplay of its electron-withdrawing chloro and cyano substituents and the ester group on the aromatic ring.
Modifications at the Methyl Ester Group
The methyl ester group of this compound can undergo several classical transformations, such as hydrolysis and amidation, to yield other important chemical building blocks.
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-cyano-2,4-dichlorobenzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.
Under acidic conditions, the presence of a strong acid catalyst such as hydrochloric acid, sulfuric acid, or hydrobromic acid, in an aqueous medium, facilitates the cleavage of the ester bond. google.com For instance, a related compound, 3-cyano-2,4,5-trifluoro-benzoic acid methyl ester, can be hydrolyzed to its respective carboxylic acid by heating in the presence of an acid and water. google.com
Alternatively, base-catalyzed hydrolysis, often referred to as saponification, can be employed. This typically involves treating the ester with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide. The reaction proceeds through a nucleophilic acyl substitution mechanism to initially form the carboxylate salt, which upon subsequent acidification yields the final carboxylic acid. This method is widely used for the hydrolysis of alkyl cyanobenzoates.
Table 1: General Conditions for Hydrolysis of this compound
| Reaction Type | Reagents | General Conditions | Product |
| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Water | Heating | 3-Cyano-2,4-dichlorobenzoic acid |
| Base-Catalyzed Hydrolysis (Saponification) | Strong base (e.g., NaOH, KOH), Water, followed by acid workup | Room temperature or gentle heating | 3-Cyano-2,4-dichlorobenzoic acid |
The methyl ester can be converted to a variety of N-substituted benzamides through amidation with primary or secondary amines. This transformation is pivotal for creating a library of compounds with diverse structural features. The direct amidation of esters with amines can be challenging and often requires specific catalysts to proceed efficiently.
While specific examples for this compound are not extensively documented in publicly available literature, general methodologies for the amidation of methyl benzoates are well-established. For example, heterogeneous catalysts such as niobium(V) oxide (Nb₂O₅) have been shown to be highly effective in the direct amidation of various esters with amines under solvent-free conditions. This approach offers a green and efficient pathway to amide synthesis.
The reaction would involve heating this compound with the desired amine in the presence of a suitable catalyst. The general scheme for this transformation is presented below.
Table 2: Illustrative Amidation of this compound
| Amine | Potential Catalyst | Expected Product |
| Primary Amine (R-NH₂) | Nb₂O₅, Ti or Zr compounds | 3-Cyano-2,4-dichloro-N-alkyl/aryl-benzamide |
| Secondary Amine (R₂NH) | Nb₂O₅, Ti or Zr compounds | 3-Cyano-2,4-dichloro-N,N-dialkyl/diaryl-benzamide |
Modifications at the Aryl Positions
The two chlorine atoms on the aromatic ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent cyano and ester groups activates the ring towards attack by nucleophiles.
The chlorine atoms can be displaced by various nucleophiles, including amines, alkoxides, and thiolates, leading to a wide array of substituted benzonitriles. The regioselectivity of these substitutions can be influenced by the electronic effects of the substituents and the reaction conditions.
In analogous systems, such as 2,4-dichloroquinazolines, nucleophilic attack by amines occurs preferentially at the 4-position. This regioselectivity is attributed to the electronic properties of the molecule, where the carbon at the 4-position is more susceptible to nucleophilic attack. A similar preference for substitution at the 4-position of this compound by nucleophiles like amines or alkoxides can be anticipated.
For example, the reaction of this compound with an alkoxide, such as sodium methoxide, would be expected to yield a methoxy-substituted derivative. Similarly, reaction with an amine could lead to the corresponding amino-substituted product. A patent for the preparation of 3-cyano-4-isobutoxy-thiobenzamide describes a one-pot synthesis starting from p-nitrobenzonitrile that involves a nucleophilic substitution with an isobutoxide. google.com
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product (assuming C4 substitution) |
| Alkoxide | Sodium methoxide (NaOCH₃) | Methyl 2-chloro-3-cyano-4-methoxybenzoate |
| Amine | Ammonia (NH₃) | Methyl 4-amino-2-chloro-3-cyanobenzoate |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | Methyl 2-chloro-3-cyano-4-(methylthio)benzoate |
It is important to note that the reaction conditions, such as temperature, solvent, and the nature of the nucleophile, would play a critical role in determining the outcome and regioselectivity of these transformations.
Role in Advanced Synthetic Methodologies and Material Precursor Applications Non Biological Focus
Methyl 3-cyano-2,4-dichlorobenzoate as a Synthetic Building Block
As a functionalized aromatic compound, it serves as a potential building block for constructing more complex molecular architectures.
Precursor in the Synthesis of Complex Organic Molecules
Detailed research findings specifically documenting the use of this compound as a direct precursor in the synthesis of complex organic molecules are not extensively available in the public literature. However, related compounds, such as other cyanobenzoate derivatives, are widely used as intermediates. For example, compounds with cyano and ester functionalities are often employed in reactions where the cyano group is transformed into other functional groups or participates in cyclization reactions. synquestlabs.com
Intermediate in Multi-Step Organic Syntheses
The concept of multi-step synthesis often involves the sequential transformation of a starting material into a target molecule, where intermediates are not always isolated. mit.edunih.govflinders.edu.au While specific examples detailing the role of this compound as a documented intermediate in a multi-step flow synthesis or a large-scale process are not prominently reported, its structure is consistent with that of a useful intermediate. The various functional groups could be selectively modified in subsequent steps. For instance, the ester could be hydrolyzed to a carboxylic acid, or the cyano group could be reduced to an amine or hydrolyzed to a carboxylic acid under different conditions.
Contributions to the Development of Novel Molecular Scaffolds
The development of new molecular scaffolds is crucial for discovering molecules with novel properties. Polysubstituted benzene (B151609) rings are foundational to many of these scaffolds.
Incorporation into Macrocyclic Structures or Heterocyclic Systems
The synthesis of heterocyclic compounds frequently utilizes synthons containing cyanoacetamide or cyanothioacetamide functionalities. tubitak.gov.trresearchgate.net These building blocks undergo condensation and cyclization reactions to form a wide variety of heterocyclic systems, including pyridines and thiophenes. researchgate.net For instance, the reaction of methyl cyanoacetates with other reagents is a known method for producing novel heterocyclic scaffolds. american.edu While these general synthetic strategies are well-established, specific examples of incorporating this compound into macrocyclic or heterocyclic structures are not detailed in available research.
Design of Functionalized Aromatic Rings for Specific Architectures
The specific substitution pattern of this compound—with chloro, cyano, and methyl ester groups at the 2, 3, 4, and 1 positions, respectively—creates a unique electronic and steric environment on the aromatic ring. This defined arrangement is a key aspect of designing specific molecular architectures. The chlorine atoms and cyano group are electron-withdrawing, making the ring susceptible to nucleophilic aromatic substitution under certain conditions, while also directing any electrophilic substitution reactions. This allows for controlled, regioselective modifications to build more elaborate structures.
Precursor for Advanced Chemical Materials (Non-Biological)
The synthesis of advanced materials often relies on specialized organic precursors. For example, nitrated and cyanated pyrazole-furazan combinations are explored for creating high-energy materials. mdpi.com The thermal and chemical stability of such precursors, along with their functional groups, determines their suitability for material science applications. There is no specific information available in the searched literature regarding the use of this compound as a precursor for advanced non-biological chemical materials.
Integration into Coordination Polymers or Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.netresearchgate.net The tailored design of MOFs allows for applications in gas storage, catalysis, and drug delivery. nih.govresearchgate.netresearchgate.net
While direct reports of this compound being used as a primary ligand in MOF synthesis are not prevalent in current literature, its molecular structure contains key features that make it a highly attractive candidate for such applications. The nitrile group and the methyl ester group (which can be hydrolyzed to a carboxylic acid) are excellent coordinating agents for metal ions, a fundamental requirement for linker molecules in MOF construction. nih.gov
The presence of two chloro-substituents on the aromatic ring could also play a crucial role. These halogen atoms can influence the electronic properties of the resulting framework and can be used to fine-tune the pore size and surface chemistry of the MOF. Furthermore, they offer potential sites for post-synthetic modification, where the properties of the MOF can be altered after its initial construction. The use of functionalized linkers, including those with halogen groups, is a key strategy in designing MOFs for specific tasks, such as enhancing catalytic activity or improving selectivity in separation processes. researchgate.netresearchgate.net
Application in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-ordered structures. This compound is an ideal candidate for crystal engineering due to its array of functional groups capable of forming predictable intermolecular interactions.
The nitrile group is a particularly powerful tool in designing supramolecular assemblies, as it can act as a hydrogen-bond acceptor. nih.gov Moreover, the chlorine atoms on the benzene ring can participate in halogen bonding, a highly directional interaction that is increasingly used to control the formation of crystal lattices. The interplay between these different non-covalent forces can be used to guide the self-assembly of the molecules into specific one-, two-, or three-dimensional patterns.
Studies on analogous molecules, such as other halobenzonitriles, have demonstrated the importance of these interactions in directing crystal packing. nih.gov For instance, research on bis(aryl nitrile) compounds has shown that aryl nitriles can serve a dual function: they act as hydrogen-bond acceptors to direct molecular self-assembly while also being available for further chemical modification. nih.gov This highlights the potential of using the nitrile group in this compound to form robust supramolecular synthons, which are reliable and predictable interaction patterns that form the basis of a crystal structure. The combination of halogen bonding and interactions involving the nitrile group provides a powerful strategy for designing complex, functional crystalline materials.
Interactive Table: Key Functional Groups and Their Roles in Supramolecular Assembly
| Functional Group | Potential Non-Covalent Interaction | Role in Crystal Engineering |
|---|---|---|
| Nitrile (-C≡N) | Hydrogen Bonding, Halogen Bonding, Dipole-Dipole | Directs molecular self-assembly, acts as a key building block for predictable synthons. nih.gov |
| Chloro (-Cl) | Halogen Bonding, van der Waals forces | Provides directional control over crystal packing, influences electronic properties. scilit.comescholarship.org |
| Methyl Ester (-COOCH₃) | Hydrogen Bonding (acceptor), Dipole-Dipole | Participates in network formation, can be hydrolyzed to a carboxylate for stronger interactions. |
Future Prospects in Chemical Sciences and Sustainable Synthesis
The unique combination of functional groups on this compound makes it a valuable intermediate for synthesizing more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com Its future, however, will likely be shaped by the development of more sustainable and environmentally friendly production methods.
Traditional methods for synthesizing aromatic nitriles, such as the Sandmeyer reaction, often rely on harsh conditions and toxic reagents like copper cyanide. numberanalytics.comnumberanalytics.com Modern synthetic chemistry is increasingly focused on "green" alternatives that minimize waste, reduce energy consumption, and avoid hazardous substances. nih.gov
Future research will likely focus on developing catalytic systems for the cyanation of aryl halides that are more efficient and operate under milder conditions. numberanalytics.comorganic-chemistry.org This includes the use of transition-metal catalysts with improved activity and selectivity, as well as exploring alternative, non-metallic cyano-group sources to reduce reliance on toxic metal cyanides. nih.gov The development of biocatalytic and electrochemical methods also presents exciting opportunities for the sustainable synthesis of aromatic nitriles. numberanalytics.com By embracing these green chemistry principles, the full potential of this compound as a key chemical building block can be realized in an economically and environmentally responsible manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
